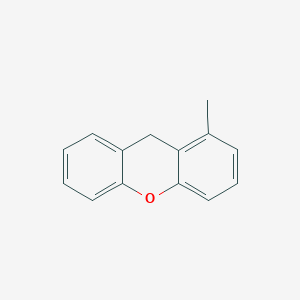
1-Methyl-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-9H-xanthene is a derivative of xanthene, a tricyclic aromatic compound Xanthene derivatives are known for their diverse biological activities and are used in various fields, including medicine and industry
Vorbereitungsmethoden
The synthesis of 1-Methyl-9H-xanthene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of xanthene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the Ullmann ether coupling reaction, where a phenol derivative is coupled with a halogenated xanthene compound in the presence of a copper catalyst .
Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields. For example, the classical Grover, Shah, and Shah reaction can be modified with microwave heating to produce xanthene derivatives more efficiently .
Analyse Chemischer Reaktionen
1-Methyl-9H-xanthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into dihydroxanthene derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the xanthene core.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-9H-xanthene has a wide range of scientific research applications:
Biology: Its derivatives are studied for their potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-9H-xanthene involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to modulate the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, which plays a crucial role in cellular response to oxidative stress . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-9H-xanthene can be compared with other xanthene derivatives such as:
9H-xanthen-9-one: Known for its use in fluorescent dyes and as a precursor for other xanthene derivatives.
α-Mangostin: A natural xanthone with potent antioxidant and anti-inflammatory properties.
γ-Mangostin: Another natural xanthone with similar biological activities to α-Mangostin.
The uniqueness of this compound lies in its specific methyl substitution, which can influence its reactivity and biological activity compared to other xanthene derivatives.
Eigenschaften
CAS-Nummer |
77680-69-4 |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
1-methyl-9H-xanthene |
InChI |
InChI=1S/C14H12O/c1-10-5-4-8-14-12(10)9-11-6-2-3-7-13(11)15-14/h2-8H,9H2,1H3 |
InChI-Schlüssel |
WWIKWOJUJQCHIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC3=CC=CC=C3OC2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
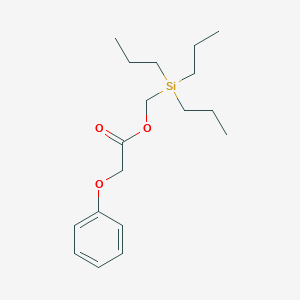
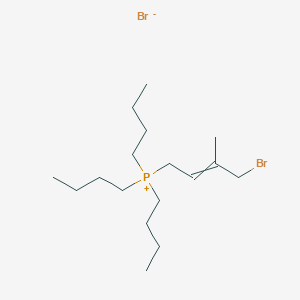
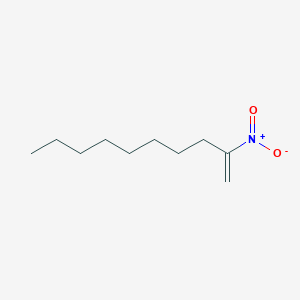
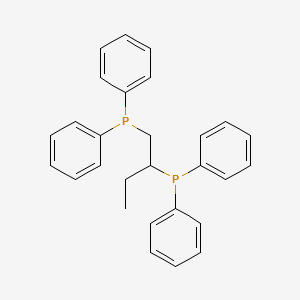
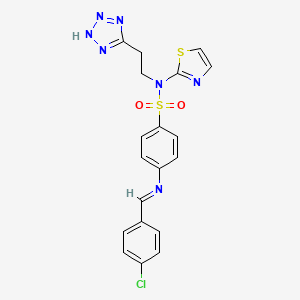
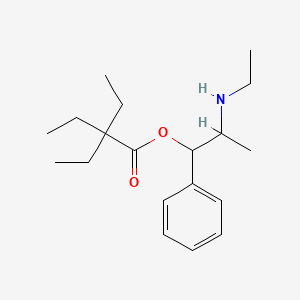
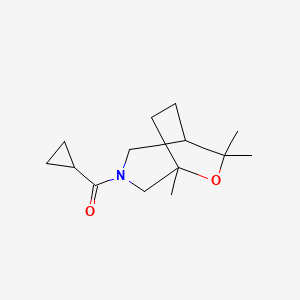
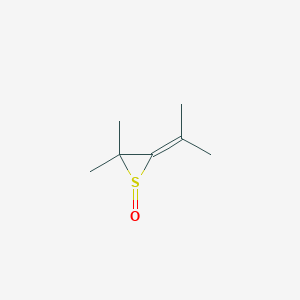
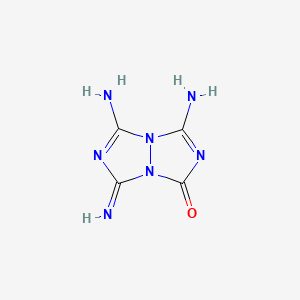

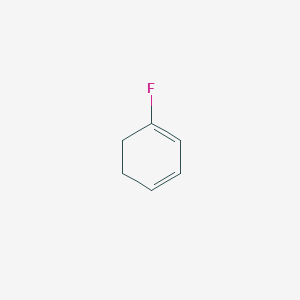
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

